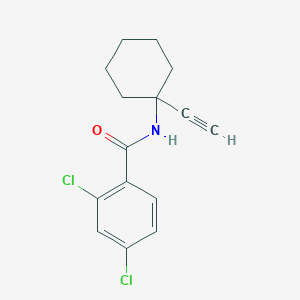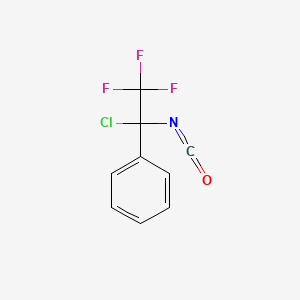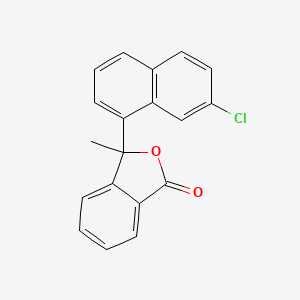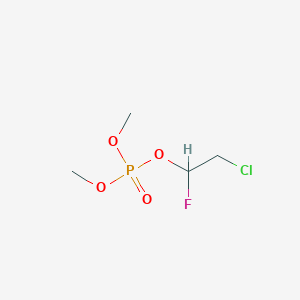![molecular formula C12H14O2 B14622113 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene CAS No. 60349-05-5](/img/structure/B14622113.png)
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene is an organic compound with the molecular formula C12H14O2 It is a derivative of benzene, featuring both ethenyl and ethenyloxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene typically involves the reaction of 3-hydroxybenzaldehyde with ethylene oxide to form 3-(2-hydroxyethoxy)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl groups, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzene ring provides a stable framework for these interactions, allowing the compound to exert its effects through specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (ethenyloxy)-: Similar structure but lacks the additional ethenyl group.
Benzene, ethoxy-: Similar structure but with an ethoxy group instead of ethenyloxy.
Phenoxyethene: Similar structure but with a phenoxy group instead of ethenyloxy.
Uniqueness
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene is unique due to the presence of both ethenyl and ethenyloxy groups, which provide distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
60349-05-5 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-(2-ethenoxyethoxy)-3-ethenylbenzene |
InChI |
InChI=1S/C12H14O2/c1-3-11-6-5-7-12(10-11)14-9-8-13-4-2/h3-7,10H,1-2,8-9H2 |
Clave InChI |
NRZGRLVAHFZAOH-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=CC=C1)OCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
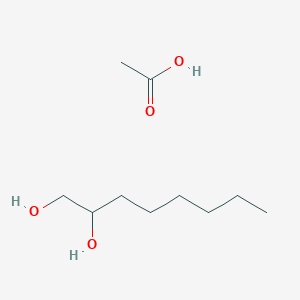
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
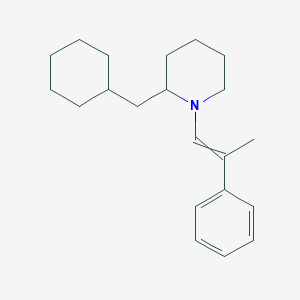
![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
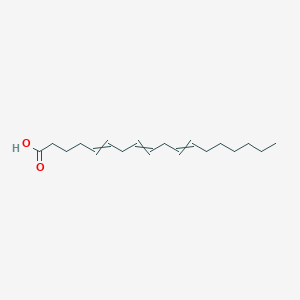

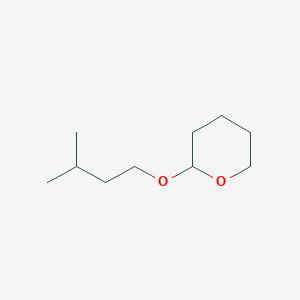
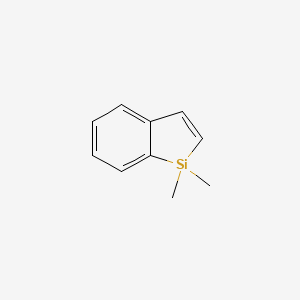
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
